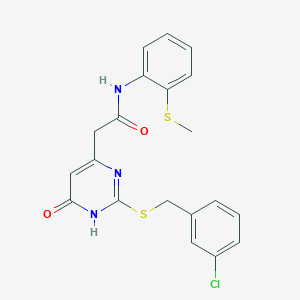

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(methylthio)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound falls within a category of substances often studied for their chemical properties and potential applications in various fields, including medicinal chemistry. Similar compounds have been synthesized and analyzed to understand their molecular docking, reaction mechanisms, and potential biological activities.

Synthesis Analysis

Synthesis of compounds with complex structures like the one typically involves multi-step reactions, starting from basic building blocks such as aromatic aldehydes, ethyl cyanoacetate, and thiourea. These are combined in specific solvents like absolute ethanol, under controlled conditions to ensure the formation of the desired product. For example, Holam, Santhoshkumar, and Killedar (2022) detailed the synthesis of substituted dihydropyrimidine derivatives, highlighting the importance of monitoring reactions with TLC and confirming structures through spectroscopic methods like FT-IR and NMR (Holam, Santhoshkumar, & Killedar, 2022).

Molecular Structure Analysis

Crystal structure analysis, such as that conducted by Subasri et al. (2016), offers insights into the conformational aspects of similar compounds. The analysis often reveals a folded conformation around specific atoms, providing details on molecular interactions and stability. Intramolecular hydrogen bonding is a common feature stabilizing these structures (Subasri et al., 2016).

Chemical Reactions and Properties

Compounds in this category often undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present. For instance, Janardhan et al. (2014) explored the reactivity of chloroacetamide derivatives in synthesizing thiazolo[3,2-a]pyrimidinones, showcasing the versatility of these building blocks in forming heterocyclic compounds (Janardhan et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are determined through experimental analysis, including solubility tests in various solvents, differential scanning calorimetry (DSC) for melting point determination, and X-ray crystallography for structural details.

Chemical Properties Analysis

Chemical properties, including reactivity towards other chemicals, stability under different conditions, and potential for participating in specific reactions, are essential for predicting the compound's applications. Studies like those by Gangjee et al. (2009) provide examples of how modifications in the molecular structure can significantly impact the chemical properties and biological activities of similar compounds (Gangjee et al., 2009).

Applications De Recherche Scientifique

Synthesis and Antitumor Activity

A study detailed the synthesis of novel derivatives bearing functional groups related to the mentioned compound, demonstrating potent anticancer activity. These compounds showed significant growth inhibition against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The research suggests that modifying the core structure could yield potent antitumor agents (Hafez & El-Gazzar, 2017).

Heterocyclic Syntheses

Another study explored the use of thioureido-acetamides in one-pot cascade reactions to synthesize various heterocycles with excellent atom economy. These reactions offer new pathways to important heterocycles, demonstrating the versatility of acetamide derivatives in synthetic organic chemistry (Schmeyers & Kaupp, 2002).

Discovery of Clinical Candidates

Research identified a derivative as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity and improved oral absorption in animal models. This discovery underscores the therapeutic potential of such compounds in treating diseases related to ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial Activity

Compounds derived from the core structure have been synthesized and evaluated for their antibacterial and antifungal activities. The studies reveal that certain modifications can enhance the antimicrobial efficacy, making them valuable for developing new antibacterial agents (Nunna et al., 2014).

Crystal Structure Analysis

The crystal structures of similar acetamide derivatives have been determined, providing insights into their conformation and potential interactions with biological targets. This information is crucial for the design of more potent and selective therapeutic agents (Subasri et al., 2016).

Propriétés

IUPAC Name |

2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(2-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S2/c1-27-17-8-3-2-7-16(17)23-18(25)10-15-11-19(26)24-20(22-15)28-12-13-5-4-6-14(21)9-13/h2-9,11H,10,12H2,1H3,(H,23,25)(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVAZOWUMJYDAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(methylthio)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2497858.png)

![[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2497862.png)

![(E)-methyl 2-(6-methoxy-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2497864.png)

![(E)-3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid](/img/structure/B2497865.png)

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2497866.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2497870.png)

![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)